molecular formula C18H22ClNO3 B1392695 Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride CAS No. 17841-66-6

Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride

Cat. No. B1392695
CAS RN: 17841-66-6
M. Wt: 335.8 g/mol
InChI Key: NHMSGKIMMXUKSH-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride (E4AMBHCl) is an organic compound with a variety of uses. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It is used in scientific research, as a pharmaceutical intermediate, and as a reagent for the synthesis of other compounds. In the laboratory, E4AMBHCl is used for a variety of purposes, including as a catalyst, reagent, and buffer. It has been studied for its potential applications in pharmaceuticals, biochemistry, and physiology.

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride can exhibit significant antibacterial ability. For instance, Shakir, Saoud, and Hussain (2020) synthesized novel 2-chloro-[1,3] benzoxazine ring derivatives from this compound, some of which demonstrated notable antibacterial activity against both gram-negative and gram-positive bacteria (Shakir, Saoud, & Hussain, 2020).

Optical Nonlinear Properties

A study by Abdullmajed et al. (2021) investigated Schiff base compounds derived from ethyl-4-amino benzoate, closely related to ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride. They found that these compounds have potential applications in optical limiting due to their nonlinear refractive index and optical limiting properties (Abdullmajed et al., 2021).

Anti-Juvenile Hormone Activity

Yoshida et al. (2009) studied a range of ethyl (2-(substituted benzyl)hexyloxy)benzoates, including 4-methoxybenzyl analogs, for their ability to induce precocious metamorphosis in larvae, indicating potential use in controlling pest insects (Yoshida et al., 2009).

Anticancer Potential

Bekircan et al. (2008) explored derivatives of 4-amino-3-p-methoxybenzyl-4,5-dihydro-1,2,4-triazole-5-one, related to ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride, for their anticancer activity. Some of these compounds showed promising results in inhibiting various cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Applications in Chemistry

Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride and its derivatives are also significant in chemical synthesis. For instance, Postovskii et al. (1977) described its use in the preparation of sym-tetrazine compounds (Postovskii, Ershov, Sidorov, & Serebryakova, 1977).

Synthesis of Amino Acid Esters

MacLaren (1972) utilized derivatives of ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride in the synthesis of amino acid esters, demonstrating its usefulness in organic synthesis (MacLaren, 1972).

properties

IUPAC Name

ethyl 4-[[(4-methoxyphenyl)methylamino]methyl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3.ClH/c1-3-22-18(20)16-8-4-14(5-9-16)12-19-13-15-6-10-17(21-2)11-7-15;/h4-11,19H,3,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMSGKIMMXUKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride

CAS RN

17841-66-6
Record name Benzoic acid, 4-[[[(4-methoxyphenyl)methyl]amino]methyl]-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17841-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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